4,7-Dimethoxy-1-(prop-2-en-1-yl)-1H-benzimidazole-2-carbaldehyde
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Overview
Description
1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-carbaldehyde is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,7-dimethoxy-1H-benzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: 1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-carboxylic acid.
Reduction: 1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-Allyl-1H-benzimidazole-2-carbaldehyde
- 4,7-Dimethoxy-1H-benzimidazole
- 1-Allyl-4,7-dimethoxy-1H-benzimidazole
Uniqueness
Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable for various research and industrial purposes .
Properties
CAS No. |
819872-25-8 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4,7-dimethoxy-1-prop-2-enylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H14N2O3/c1-4-7-15-11(8-16)14-12-9(17-2)5-6-10(18-3)13(12)15/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
YSTQUIBVQQXONN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N(C(=N2)C=O)CC=C |
Origin of Product |
United States |
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